Sodium tellurium oxide pentahydrate

Descripción general

Descripción

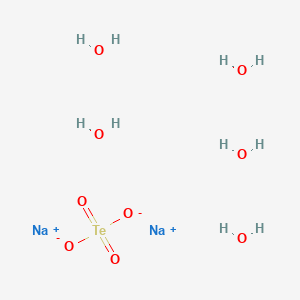

Sodium tellurium oxide pentahydrate, also known as sodium tellurite pentahydrate, is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is an intermediate in the extraction of tellurium and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tellurium oxide pentahydrate can be synthesized through the reaction of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tellurium dioxide.

Industrial Production Methods: In industrial settings, this compound is often produced from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite. The reaction can be represented as follows: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This process is typically conducted at temperatures between 400-500°C .

Análisis De Reacciones Químicas

Types of Reactions: Sodium tellurium oxide pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium tellurium oxide can be oxidized to form tellurium dioxide (TeO₂) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like sodium borohydride (NaBH₄).

Substitution: Sodium tellurium oxide can react with acids to form tellurous acid (H₂TeO₃).

Major Products Formed:

Oxidation: Tellurium dioxide (TeO₂)

Reduction: Elemental tellurium (Te)

Substitution: Tellurous acid (H₂TeO₃)

Aplicaciones Científicas De Investigación

Sodium tellurium oxide pentahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other tellurium compounds.

Biology: Sodium tellurium oxide is used in microbiological media to select for certain types of bacteria, as it can inhibit the growth of non-target organisms.

Medicine: Research has explored its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

Mecanismo De Acción

The mechanism by which sodium tellurium oxide pentahydrate exerts its effects involves the generation of reactive oxygen species (ROS). When introduced into biological systems, it can induce oxidative stress by increasing the levels of ROS, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for cancer therapy .

Comparación Con Compuestos Similares

- Sodium selenite (Na₂SeO₃)

- Sodium sulfite (Na₂SO₃)

- Sodium tellurate (Na₂TeO₄)

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Actividad Biológica

Sodium tellurium oxide pentahydrate (Na2TeO3·5H2O) is a compound that has garnered interest in various biological and biochemical applications. This article delves into its biological activities, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is a hydrated form of sodium tellurite, which is known for its toxicity and its interactions with biological systems. The compound is primarily studied for its effects on enzymes and cellular processes, particularly in the context of oxidative stress and reactive oxygen species (ROS) generation.

Mechanisms of Biological Activity

- Enzyme Interaction : this compound has been shown to interact with various enzymes. It inhibits squalene monooxygenase, a key enzyme in cholesterol biosynthesis, leading to alterations in cellular lipid metabolism . This inhibition results from the binding of tellurium compounds to vicinal cysteines in the enzyme's active site.

- Reactive Oxygen Species Generation : The compound exhibits strong oxidizing properties, which can induce oxidative stress in cells. This oxidative stress is linked to the formation of deleterious ROS, contributing to cellular damage and apoptosis .

- Thiol Interaction : Tellurium compounds, including this compound, are known to interact with thiol groups in proteins. This interaction can lead to the inactivation of cysteine proteases and other thiol-dependent enzymes, affecting various biological pathways .

Case Study 1: Inhibition of Acetylcholinesterase

Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in neuropharmacology .

Case Study 2: Antimicrobial Properties

This compound has shown antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity and interference with metabolic processes due to oxidative damage .

Data Table: Biological Activities of this compound

Toxicological Considerations

Despite its potential therapeutic applications, this compound is highly toxic. It poses risks through ingestion and skin absorption, necessitating careful handling in laboratory settings . Toxicity assessments indicate that it can lead to serious health effects at relatively low doses .

Propiedades

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.